molecular formula C13H12INO4 B2604363 Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1909325-97-8

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2604363
CAS RN: 1909325-97-8
M. Wt: 373.146
InChI Key: ZGZIATSRWBSNDV-UHFFFAOYSA-N
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Description

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12INO4 and a molecular weight of 373.14 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes an iodine atom, a methyl group, and a carboxylate group attached to a tetrahydroquinoline ring. The tetrahydroquinoline ring itself contains two oxygen atoms, forming a 2,4-dioxo group .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a reference standard for drug development . Its unique structure serves as a benchmark for synthesizing new medicinal compounds, particularly those targeting various diseases. The iodine moiety can be pivotal in radiolabeling studies, which are essential for tracking the distribution and metabolism of drugs within the body.

Mechanism of Action

The mode of action of a quinoline derivative would depend on its specific chemical structure and the target it interacts with. Generally, these compounds can inhibit or activate their targets, leading to changes in cellular functions .

The biochemical pathways affected by quinoline derivatives can be diverse, depending on the specific targets they interact with. These could include signaling pathways, metabolic pathways, or cell cycle pathways .

The pharmacokinetics of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .

The result of action of a quinoline derivative would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling, inhibition of pathogen growth, to induction of cell death .

The action environment, including factors like pH, temperature, and presence of other molecules, can influence the stability and efficacy of quinoline derivatives .

properties

IUPAC Name

ethyl 7-iodo-1-methyl-2,4-dioxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-5-4-7(14)6-9(8)15(2)12(10)17/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZIATSRWBSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(C=C(C=C2)I)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

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